5'-Azido-5'-deoxyuridine

Enzyme Kinetics Cancer Research Nucleoside Metabolism

5'-Azido-5'-deoxyuridine (CAS 39483-48-2) is a pyrimidine nucleoside analog characterized by the replacement of the 5'-hydroxyl group with an azido (-N3) moiety. This structural modification confers three key scientific utilities: it serves as a competitive inhibitor of uridine-cytidine kinase in leukemia cell models ; it is a core intermediate for the synthesis of photoactive 5-azido-2'-deoxyuridine triphosphate (5-N3-dUTP) used in DNA photoaffinity labeling ; and it functions as a bioorthogonal click chemistry reagent via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Molecular Formula C9H11N5O5
Molecular Weight 269.21 g/mol
Cat. No. B8641899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Azido-5'-deoxyuridine
Molecular FormulaC9H11N5O5
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)O
InChIInChI=1S/C9H11N5O5/c10-13-11-3-4-6(16)7(17)8(19-4)14-2-1-5(15)12-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,12,15,18)/t4-,6-,7-,8-/m1/s1
InChIKeyZXEWVLLJHQSJOW-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Azido-5'-deoxyuridine: A Multifunctional Nucleoside Analog for Bioorthogonal Chemistry and Enzyme Inhibition Studies


5'-Azido-5'-deoxyuridine (CAS 39483-48-2) is a pyrimidine nucleoside analog characterized by the replacement of the 5'-hydroxyl group with an azido (-N3) moiety [1]. This structural modification confers three key scientific utilities: it serves as a competitive inhibitor of uridine-cytidine kinase in leukemia cell models [2]; it is a core intermediate for the synthesis of photoactive 5-azido-2'-deoxyuridine triphosphate (5-N3-dUTP) used in DNA photoaffinity labeling [3]; and it functions as a bioorthogonal click chemistry reagent via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition [1]. The compound is frequently misclassified in vendor databases as a purine analog, but its pyrimidine uracil base is structurally distinct [1].

Why 5'-Azido-5'-deoxyuridine Cannot Be Replaced by Generic Uridine Analogs in Critical Applications


Nucleoside analogs with a 5'-azido modification exhibit distinct biochemical and physicochemical properties that preclude simple substitution with other azido-uridines or unmodified uridines. The 5'-azido group confers specific enzyme inhibition profiles that differ markedly from 5'-amino or 5'-halogenated analogs [1]. Furthermore, the aqueous stability and cellular labeling efficiency of 5'-azido-2'-deoxyuridine (AdU) are significantly inferior to benzylic azide derivatives such as 5-(azidomethyl)-2'-deoxyuridine (AmdU), with AdU exhibiting a 4-hour half-life in water and negligible DNA labeling compared to robust AmdU performance [2]. These differences mandate rigorous selection based on the intended application, as outlined in the quantitative evidence below.

Quantitative Differentiation of 5'-Azido-5'-deoxyuridine: Comparator Evidence for Informed Procurement


Enzyme Inhibition Potency: 5'-Azido-5'-deoxyuridine vs. 5'-Azido-5'-deoxycytidine in Uridine-Cytidine Kinase

5'-Azido-5'-deoxyuridine acts as a competitive inhibitor of uridine-cytidine kinase isolated from murine L1210 leukemia cells. Among 39 tested compounds, it was one of only four showing significant activity [1]. While 5'-azido-5'-deoxycytidine was the most potent with a Ki of 370 µM, 5'-azido-5'-deoxyuridine exhibited substantial inhibition, providing a less potent but structurally related alternative for mechanistic studies where cytidine analogs are undesirable [1].

Enzyme Kinetics Cancer Research Nucleoside Metabolism

HSV-1 Thymidine Kinase Photoincorporation Inhibition: 5-Azido-2'-deoxyuridine vs. Acyclovir and Thymidine

5-Azido-2'-deoxyuridine (5-N3-dUrd) inhibits photoincorporation into HSV-1 thymidine kinase with an IC50 of 3 µM for the wild-type enzyme, comparable to the natural substrate thymidine (IC50 = 3 µM) and 16.7-fold more potent than acyclovir (IC50 = 50 µM) in this assay [1]. Against the acyclovir-resistant C336Y mutant, 5-N3-dUrd retains an IC50 of 50 µM, whereas acyclovir's IC50 exceeds 300 µM [1].

Antiviral Research Photoaffinity Labeling Enzyme Inhibition

Aqueous Stability and Cellular DNA Labeling Efficiency: 5-Azido-2'-deoxyuridine (AdU) vs. 5-(Azidomethyl)-2'-deoxyuridine (AmdU)

5-Azido-2'-deoxyuridine (AdU), an aryl azide, exhibits a half-life of only 4 hours in water and yields little or no detectable labeling of cellular DNA [1]. In stark contrast, the benzylic azide analog 5-(azidomethyl)-2'-deoxyuridine (AmdU) is stable in solution at 37°C and provides robust cellular DNA labeling upon fluorescent alkyne conjugation [1].

Click Chemistry Metabolic Labeling DNA Replication

Antiviral Activity: 5'-Azido Nucleosides vs. 5-Iodo-5'-amino-2',5'-dideoxyuridine (AIU) in Herpes Virus Models

The development of 5-Iodo-5'-amino-2',5'-dideoxyuridine (AIU) represented the first compound unequivocally requiring herpes virus thymidine kinase for antiviral activation, conferring selective toxicity to infected cells [1]. In contrast, 5'-azido nucleoside analogs synthesized as part of the same program were reported as 'not effective' in achieving this targeted antiviral activity [1].

Antiviral Thymidine Kinase Prodrug Activation

Synthetic Utility: 5'-Azido-5'-deoxyuridine as a Precursor to Photoactive 5-N3-dUTP for DNA Crosslinking

5'-Azido-5'-deoxyuridine is a critical intermediate in a five-step patented synthesis of 5-azido-2'-deoxyuridine-5'-triphosphate (5-N3-dUTP) [1]. When 5-N3-dUTP is incorporated into DNA in vitro, the resulting photoactive DNA can be covalently crosslinked to interacting proteins upon UV irradiation, enabling precise mapping of DNA-protein binding interfaces [1].

Photoaffinity Labeling DNA-Protein Interaction Chemical Biology

Optimal Applications for 5'-Azido-5'-deoxyuridine Based on Quantitative Evidence


Photoaffinity Labeling of HSV-1 Thymidine Kinase and Acyclovir-Resistant Mutants

Researchers studying herpes simplex virus thymidine kinase, particularly acyclovir-resistant variants, should utilize 5-azido-2'-deoxyuridine as a photoaffinity probe due to its potent inhibition of both wild-type (IC50 = 3 µM) and C336Y mutant (IC50 = 50 µM) enzymes, outperforming acyclovir in the mutant context [1]. The compound enables covalent labeling and subsequent identification of active site residues upon UV activation.

Inhibition of Uridine-Cytidine Kinase in Leukemia Cell Models

For investigations into nucleotide metabolism in leukemia, 5'-azido-5'-deoxyuridine serves as a validated competitive inhibitor of uridine-cytidine kinase, having demonstrated significant activity among 39 screened compounds in L1210 murine leukemia cell extracts [1]. It offers a structurally distinct alternative to the more potent 5'-azido-5'-deoxycytidine for studies requiring differential inhibition profiles.

Synthesis of Photoactive DNA for DNA-Protein Interaction Mapping

Laboratories engaged in mapping DNA-protein interactions can employ 5'-azido-5'-deoxyuridine as the starting material for synthesizing 5-N3-dUTP, which, upon enzymatic incorporation into DNA, yields a photoactivatable nucleic acid capable of UV-induced crosslinking to bound proteins [1]. This application is supported by a detailed, multi-step patented synthetic procedure.

Click Chemistry Conjugation of Oligonucleotides via 5'-Terminal Azide

5'-Azido-5'-deoxyuridine is a click chemistry reagent containing an azide group that undergoes CuAAC and SPAAC reactions with alkyne-bearing molecules [1]. It is specifically useful for conjugating fluorophores, biotin, or other reporter groups to the 5'-terminus of synthetic oligonucleotides, though its aqueous instability (4 h half-life) [2] mandates careful handling and immediate use in solution-phase conjugations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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